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(2-hydroxyacetyl)urea

Cat. No.: B6148820
CAS No.: 859736-82-6
M. Wt: 118.1
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Description

(2-hydroxyacetyl)urea is a chemical compound of interest in specialized organic synthesis and pharmaceutical research. As a molecule containing both hydroxyacetyl and urea functional groups, it may serve as a key intermediate or building block in the development of more complex chemical entities. Its structure suggests potential reactivity that could be exploited in constructing heterocyclic compounds or in studies related to material science. Researchers might investigate its properties for applications in medicinal chemistry or as a precursor in polymer science. This product is intended for laboratory research purposes by qualified professionals. This compound is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should conduct all necessary safety assessments and refer to the product's Safety Data Sheet (SDS) before handling.

Properties

CAS No.

859736-82-6

Molecular Formula

C3H6N2O3

Molecular Weight

118.1

Purity

95

Origin of Product

United States

Advanced Synthetic Methodologies for 2 Hydroxyacetyl Urea and Its Structural Analogs

Chemo- and Regioselective Routes to the (2-Hydroxyacetyl)urea Core Structure

The selective formation of the this compound backbone requires precise control over the reactivity of the starting materials to avoid side reactions and ensure the desired connectivity. Several established and emerging strategies can be employed to achieve this.

Strategies Involving Amine-Isocyanate and Amine-Carbamate Coupling Reactions

A fundamental and widely used method for the synthesis of ureas is the reaction of an amine with an isocyanate. orgsyn.orgresearchgate.net This approach is generally high-yielding and proceeds under mild conditions. For the synthesis of this compound, this would involve the reaction of 2-hydroxyacetamide (B1193895) with an isocyanate or, more directly, the reaction of an amine with a hydroxyacetyl isocyanate. The latter, however, can be challenging due to the reactive hydroxyl group. A more common strategy involves the use of a protected hydroxyacetylamine or the in-situ generation of the isocyanate.

Alternatively, the coupling of amines with carbamates offers another reliable route to urea (B33335) derivatives. orgsyn.orgresearchgate.net This method can provide better control over reactivity compared to the isocyanate route, particularly when dealing with functionalized substrates. For instance, reacting an activated carbamate (B1207046), such as a p-nitrophenyl carbamate, with 2-amino-1-ethanol would yield a precursor that can be further elaborated to this compound. The choice of activating group on the carbamate is crucial for achieving efficient conversion.

Coupling Partners Reaction Type General Conditions Potential Advantages Potential Challenges
2-Amino-1-ethanol + Isocyanic acidAmine-IsocyanateAqueous or organic solvent, controlled temperatureDirect routePotential for side reactions, handling of isocyanic acid
Glycolic acid derivative + UreaAmine-Carbamate (via Curtius)Formation of acyl azide, thermal or photochemical rearrangement, trapping with an amineVersatile, can use carboxylic acidsMulti-step, use of potentially hazardous azides
2-Hydroxyacetamide + Phosgene (B1210022) equivalentAmine-Isocyanate (in-situ)Aprotic solvent, baseAvoids handling isocyanates directlyToxicity of phosgene equivalents
2-Amino-1-ethanol + Activated carbamateAmine-CarbamateAprotic solvent, may require heatGood control of reactivityRequires pre-functionalization of one amine component

Table 1: Illustrative Amine-Isocyanate and Amine-Carbamate Coupling Strategies

Utilization of Phosgene Equivalents (e.g., N,N'-Carbonyldiimidazole, Triphosgene) in Urea Moiety Formation

To circumvent the high toxicity of phosgene gas, several safer, solid phosgene equivalents have been developed. rsc.org N,N'-Carbonyldiimidazole (CDI) is a widely used reagent for this purpose. nih.govwikipedia.orgcommonorganicchemistry.com It reacts with an amine to form an activated carbamoyl-imidazole intermediate, which then smoothly reacts with a second amine to furnish the urea. researchgate.net For the synthesis of unsymmetrical ureas like this compound, a sequential addition of the amines is necessary to minimize the formation of symmetrical byproducts. commonorganicchemistry.com Zinc-promoted urea synthesis using CDI has also been reported as an efficient method. bohrium.com

Triphosgene (B27547), a stable crystalline solid, serves as another convenient substitute for phosgene. commonorganicchemistry.comnih.gov In solution, it generates phosgene in a controlled manner, which then reacts with amines to form ureas. researchgate.netresearchgate.net The reaction of triphosgene with a primary amine in the presence of a base can generate an isocyanate in situ, which can then be reacted with another amine. nih.gov This one-pot procedure is effective for producing unsymmetrical ureas. nih.gov

Phosgene Equivalent Intermediate Typical Reaction Conditions Key Advantages
N,N'-Carbonyldiimidazole (CDI)Carbamoyl-imidazoleAprotic solvent (e.g., THF, DMF), room temperatureSafer than phosgene, mild conditions
TriphosgeneIn-situ generated phosgene/chloroformatesAprotic solvent (e.g., CH2Cl2), often at low temperatures with a non-nucleophilic baseSolid, easier to handle than phosgene gas

Table 2: Common Phosgene Equivalents in Urea Synthesis

Palladium-Catalyzed Cross-Coupling Approaches for Substituted Urea Derivatives

Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the formation of C-N bonds, including the synthesis of substituted ureas. nih.gov These methods offer a broad substrate scope and functional group tolerance. One approach involves the palladium-catalyzed coupling of an aryl or vinyl halide with a pre-formed urea, such as benzylurea, followed by a deprotection step and a second arylation to yield unsymmetrical diarylureas.

More direct methods include the palladium-catalyzed oxidative carbonylation of amines. psu.edu In this process, an amine reacts with carbon monoxide in the presence of a palladium catalyst and an oxidant to form a urea. This method has been successfully applied to the synthesis of various symmetrically and unsymmetrically substituted ureas. The development of new phosphine-urea ligands has further expanded the scope of palladium-catalyzed cross-coupling reactions for C-C and C-N bond formation. reddit.comrsc.org The palladium(II)-catalyzed alcoholysis of urea to form alkyl carbamates has also been studied, which could be a potential pathway to precursors for this compound. nih.gov

Biginelli Reaction Derivatives and Related Cyclocondensation Pathways

The Biginelli reaction is a classic multi-component reaction that typically produces 3,4-dihydropyrimidin-2(1H)-ones from an aldehyde, a β-ketoester, and urea. wikipedia.org While the final product is cyclic, the mechanism involves the formation of an open-chain ureide intermediate. jk-sci.com Modifications of the Biginelli reaction using N-substituted ureas have been developed, demonstrating the versatility of this reaction. organic-chemistry.orgresearchgate.net

Related cyclocondensation reactions are also valuable for synthesizing heterocyclic structures that can be considered structural analogs of this compound. For instance, the condensation of ureas with 1,2-dicarbonyl compounds can lead to the formation of glycoluril (B30988) derivatives. researchgate.netjocpr.commdpi.com While these reactions typically yield cyclic products, the underlying principles of nucleophilic attack by the urea nitrogens on carbonyl carbons can be applied to the design of syntheses for acyclic ureas under specific conditions that disfavor cyclization. The regiochemistry of such cyclocondensation reactions can often be rationalized and predicted using computational methods.

Development of Novel Catalytic Systems in this compound Synthesis

The development of more sustainable and efficient synthetic methods is a central theme in modern organic chemistry. This has led to the exploration of metal-free and green chemistry approaches for the synthesis of ureas.

Metal-Free and Green Chemistry Approaches

In recent years, significant effort has been directed towards developing metal-free methods for urea synthesis to avoid the cost and potential toxicity of transition metal catalysts. One such approach involves the use of carbon dioxide as a C1 building block. researchgate.net In a mild, metal-free process, an arylamine can react with CO2 in the presence of a base to form a carbamic acid intermediate, which is then dehydrated to an isocyanate. This in-situ generated isocyanate can be trapped by another amine to produce an unsymmetrical urea. researchgate.net

Other green approaches focus on using safer reagents and solvents. For example, the synthesis of N-substituted ureas has been achieved in water by the nucleophilic addition of amines to potassium isocyanate, avoiding the need for organic solvents. The transamidation of urea with amines under mild conditions is another green strategy, where urea itself serves as the carbonyl source, decomposing to isocyanic acid in situ. nih.gov Furthermore, one-pot syntheses of diarylamines from aromatic aldehydes and anilines using urea-hydrogen peroxide as an oxidant represent a novel metal-free approach. acs.org Mechanochemical methods, such as ball milling, are also being explored for the synthesis of urea under mild conditions without the need for solvents or external heating.

Green Approach Key Reagents/Conditions Environmental/Safety Benefits Potential Applicability to this compound
CO2 as C1 sourceAmine, CO2, dehydrating agentUtilizes a greenhouse gas, metal-freeCould be adapted for the synthesis from 2-amino-1-ethanol and CO2
Aqueous SynthesisAmine, potassium isocyanate, waterAvoids organic solvents, simple workupPotentially applicable if starting materials are water-soluble
Urea TransamidationAmine, excess urea, heatAvoids toxic isocyanates, urea is a cheap reagentCould be a direct route from 2-amino-1-ethanol, but may require optimization for selectivity
Metal-Free Oxidative RearrangementAldehyde, amine, urea-hydrogen peroxideAvoids transition metalsIndirect route, but highlights the use of urea in novel transformations

Table 3: Overview of Selected Green Chemistry Approaches for Urea Synthesis

Electrocatalytic Methodologies for C-N Coupling in Urea Synthesis

The formation of the urea backbone through carbon-nitrogen (C-N) bond coupling is a critical step in the synthesis of this compound and its analogs. Traditional industrial urea production involves the energy-intensive reaction of ammonia (B1221849) and carbon dioxide under high temperature and pressure. oaepublish.com Electrocatalytic methodologies are emerging as a promising and sustainable alternative, enabling urea synthesis under ambient conditions. nih.govnih.gov This approach involves the co-reduction of a carbon source, typically carbon dioxide (CO₂), and a nitrogen source at the surface of a catalyst driven by renewable electricity. nih.gov

The core of this technology lies in designing efficient electrocatalysts that can facilitate the multi-step reaction, which includes the reduction of CO₂ and a nitrogen-containing species, followed by the crucial C-N coupling step. oaepublish.com Various nitrogen sources can be utilized, including dinitrogen (N₂), nitrate (B79036) (NO₃⁻), and nitrite (B80452) (NO₂⁻). oaepublish.comnih.gov The primary challenges in electrocatalytic urea synthesis are the chemical inertness of molecules like CO₂ and N₂, and the competition from side reactions, particularly the hydrogen evolution reaction (HER) in aqueous solutions, which can lower the urea yield and Faradaic efficiency (FE). oaepublish.comrsc.org

Researchers have explored various catalyst designs to overcome these hurdles, including compositional adjustments, the introduction of vacancies, and alloying. researchgate.net For instance, in situ formed Cu⁰-Cu⁺ sites on multihole Cu₂O spheres have been shown to promote the asymmetric coupling of *CO and *NO intermediates, boosting urea production from CO₂ and nitrate or nitrite. chinesechemsoc.org The mechanism often involves the generation of active intermediates on the catalyst surface, such as *CO from CO₂ reduction and *NH₂ from nitrite reduction, which then couple to form the urea molecule. oaepublish.com Understanding these reaction pathways is crucial for the rational design of next-generation catalysts for efficient C-N coupling. rsc.org

CatalystCarbon SourceNitrogen SourceMax. Urea Yield Rate (mmol h⁻¹ g⁻¹)Max. Faradaic Efficiency (%)Reference
Multihole-Cu₂OCO₂Nitrite (NO₂⁻)114.0Not Specified chinesechemsoc.org
Multihole-Cu₂OCO₂Nitrate (NO₃⁻)29.2Not Specified chinesechemsoc.org
Cu-loaded gas-diffusion electrodeCO₂Nitrite (NO₂⁻)Not Specified37 nih.gov

Derivatization Strategies for Functionalized this compound Analogs

Derivatization is a key strategy for creating functionalized analogs of a core molecule like this compound. These modifications can introduce new chemical properties, alter biological activity, or enable attachment to other molecules or surfaces. Urea derivatives are integral to a wide range of biologically active compounds, and developing novel synthetic routes to these analogs is a significant area of research. mdpi.com

Introduction of Diverse Substituents via Post-Synthetic Modification

Post-synthetic modification involves chemically altering a pre-formed molecule. This is a powerful tool for creating a library of analogs from a common precursor. For urea-containing compounds, this can be achieved through various reactions.

One notable method is the modification of existing functional groups within a larger structure, such as a metal-organic framework (MOF). For example, an amino group on a MOF has been successfully converted into a urea-group by reacting it with different isocyanates, such as ethyl isocyanatoacetate and furfuryl isocyanate. rawdatalibrary.netresearchgate.net This demonstrates a viable pathway for introducing complex urea functionalities onto a solid support.

Another strategy for creating unsymmetrical ureas involves the direct coupling of amides and amines. A novel approach utilizes a hypervalent iodine reagent, PhI(OAc)₂, as a mediator to facilitate this coupling without the need for metal catalysts or high temperatures. mdpi.com This method has shown potential for the late-stage functionalization of medicinally relevant compounds containing piperidine (B6355638) and other heterocyclic moieties. mdpi.com For analytical purposes, hydroxyurea (B1673989) itself can be derivatized with reagents like xanthydrol, which reacts with the urea moiety to form a xanthyl-derivative. nih.govnih.gov While intended to improve chromatographic retention for quantification, this reaction exemplifies a chemical modification of the urea structure. researchgate.netresearchgate.net

Starting Material/GroupReagentResulting Functional Group/DerivativePurpose/ApplicationReference
Amino group (in NH₂-MIL-101(Cr))Ethyl isocyanatoacetateUrea-groupSorbent material modification rawdatalibrary.netresearchgate.net
Amino group (in NH₂-MIL-101(Cr))Furfuryl isocyanateUrea-groupSorbent material modification rawdatalibrary.netresearchgate.net
Amides and AminesPhI(OAc)₂Unsymmetrical UreaLate-stage drug functionalization mdpi.com
HydroxyureaXanthydrolXanthyl-hydroxyureaChemical analysis (HPLC) nih.govnih.govresearchgate.net

Stereoselective Synthesis of Chiral this compound Structures

Introducing chirality into this compound analogs can have a profound impact on their biological and chemical properties, particularly for applications in medicinal chemistry. Stereoselective synthesis aims to control the three-dimensional arrangement of atoms, producing a specific stereoisomer.

The synthesis of chiral urea derivatives has been achieved through several approaches. One method involves the stereoselective reduction of a precursor molecule containing a chiral auxiliary, such as a chiral sulfinyl group on an acylurea. nih.gov The presence of the chiral group directs the approach of the reducing agent, leading to the formation of a specific stereoisomer.

Mechanistic Investigations of 2 Hydroxyacetyl Urea Reactivity

Elucidation of Reaction Pathways Involving the Urea (B33335) and Hydroxyacetyl Moieties

The presence of both a nucleophilic hydroxyl group and an electrophilic carbonyl center within the same molecule, in addition to the reactive urea linkage, allows for a variety of reaction pathways. These pathways are often competitive and dependent on reaction conditions such as pH and temperature.

The hydroxyl group in (2-hydroxyacetyl)urea plays a pivotal role in intramolecular reactions. Its nucleophilic character allows it to attack the electrophilic carbonyl carbon of the urea, potentially leading to cyclization. This process is analogous to the formation of lactones from hydroxy acids, where an intramolecular esterification occurs. youtube.com In the case of this compound, such an attack would form a five-membered ring, a thermodynamically favorable structure. The reaction would proceed through a tetrahedral intermediate, followed by the elimination of ammonia (B1221849) or a related nitrogen-containing species to form a cyclic imide derivative.

Furthermore, N-acylureas, the class of compounds to which this compound belongs, are known to undergo intramolecular O-to-N acyl rearrangements. researchgate.netnih.gov This transformation typically involves a short-lived, highly reactive O-acylisourea intermediate, which rapidly rearranges to the more thermodynamically stable N-acylurea. nih.govrsc.orgias.ac.in While this compound is already an N-acylurea, understanding this equilibrium and the potential for related rearrangements is key to comprehending its stability and reactivity, particularly in the context of peptide synthesis where such rearrangements can be problematic side reactions. nih.govnih.gov

The urea linkage in this compound is essentially a diamide (B1670390) of carbonic acid and is susceptible to hydrolysis, although amides are generally resistant to this reaction and often require harsh conditions like prolonged heating with acid or base. masterorganicchemistry.com

Acid-Catalyzed Hydrolysis : In the presence of a strong acid and heat, the carbonyl oxygen of the urea is protonated, which significantly increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. masterorganicchemistry.combyjus.com Subsequent proton transfers and collapse of this intermediate lead to the cleavage of the C-N bond, ultimately yielding glycolic acid, carbon dioxide, and ammonium (B1175870) ions. chemguide.co.uklibretexts.org

Base-Catalyzed Hydrolysis : Under strong alkaline conditions (e.g., heating with aqueous sodium hydroxide), a hydroxide (B78521) ion directly attacks the carbonyl carbon. byjus.com This also proceeds through a tetrahedral intermediate. The breakdown of this intermediate, followed by acid-base reactions, results in the formation of the salt of the carboxylic acid (sodium glycolate), carbon dioxide, and ammonia. chemguide.co.uk

Condensation reactions involving the urea moiety are also well-documented. Ureas can react with aldehydes, such as formaldehyde (B43269), to form methylol derivatives, which can then polymerize to create urea-formaldehyde resins. google.com By analogy, this compound could undergo condensation with aldehydes or ketones. It could also potentially react with amines, likely proceeding through an isocyanate intermediate, to form more complex substituted ureas. acs.orgwikipedia.org

Reaction TypeConditionsGeneral Products
Acidic HydrolysisHeat, aq. Acid (e.g., HCl)Carboxylic Acid + Ammonium Salt
Basic HydrolysisHeat, aq. Base (e.g., NaOH)Carboxylate Salt + Ammonia
CondensationAldehydes, CatalystHydroxyalkylurea derivatives/resins

Studies on Intermediates and Transition States in this compound Transformations

The transformations of this compound proceed through a series of short-lived, high-energy species. A reaction intermediate is a distinct molecular entity that is formed from the reactants and reacts further to give the products, corresponding to a local minimum on a reaction energy diagram. wikipedia.orgfiveable.melibretexts.org A transition state is the highest energy point along the reaction coordinate between reactants, intermediates, and products. libretexts.org

Key intermediates in the reactivity of this compound include:

Tetrahedral Intermediates : These are central to both acid- and base-catalyzed hydrolysis of the urea linkage. They are formed by the nucleophilic addition of water or a hydroxide ion to the urea's carbonyl carbon. byjus.com

O-Acylisourea Intermediate : In the context of rearrangements common to N-acylureas, the O-acylisourea is a critical, though often elusive, intermediate. nih.govias.ac.in Its formation from a carboxylic acid and a carbodiimide (B86325) is typically followed by a rapid intramolecular O→N acyl migration to yield the stable N-acylurea. ias.ac.in The high reactivity of this intermediate makes it difficult to isolate but crucial for the reaction mechanism.

Methyleneurea (B13816848) Intermediate : In base-catalyzed condensation reactions, particularly with formaldehyde, studies have proposed the formation of a methyleneurea intermediate (–HN–CO–N=CH₂) via a unimolecular elimination of a conjugate base (E1cb) mechanism. mdpi.com This reactive species can then be attacked by nucleophiles to form condensation products.

These intermediates are connected by high-energy transition states, the structures of which dictate the kinetics and preferred pathways of the reactions.

Catalytic Roles and Coordination Chemistry of this compound

The nitrogen and oxygen atoms in this compound possess lone pairs of electrons, enabling the molecule to act as a ligand in coordination complexes and as a building block in supramolecular structures.

Urea itself is a classic ligand in coordination chemistry. The mode of coordination depends significantly on the nature of the metal ion. rjpbcs.comrjpbcs.com

Oxygen Coordination : This is the most common mode. Urea typically acts as a monodentate ligand, binding to metal ions like Fe(III), Zn(II), and Cu(II) through its carbonyl oxygen atom. rjpbcs.com

Nitrogen Coordination : This mode is rarer but has been observed with soft metal ions like Pt(II) and Pd(II). rjpbcs.comrjpbcs.com

Bridging and Bidentate Coordination : N,O-bidentate coordination is very rare for urea itself but has been found in a limited number of cases. rjpbcs.com

The presence of the hydroxyacetyl group in this compound introduces an additional donor site. This opens the possibility for the molecule to act as a bidentate chelating ligand . It can coordinate to a single metal center through both the carbonyl oxygen and the hydroxyl oxygen, forming a stable five-membered chelate ring. This O,O-chelation would significantly enhance the stability of the resulting metal complex compared to monodentate coordination by simple urea. The potential for N,O-chelation also exists, further diversifying its coordination possibilities. mdpi.com

Metal IonTypical Urea Coordination Site
Fe(III), Cr(III), Zn(II), Cu(II)Oxygen
Pt(II), Pd(II)Nitrogen
Hg(II)Oxygen (often bridging)

The urea functional group is a powerful and highly directional hydrogen-bonding motif. chemguide.co.uk It possesses two N-H groups that act as hydrogen bond donors and a carbonyl oxygen that acts as a hydrogen bond acceptor. This DDAA (Donor-Donor-Acceptor-Acceptor) pattern allows urea molecules to self-assemble into robust, non-covalent structures. rsc.orgillinois.edu

The primary interaction is the formation of a bifurcated hydrogen bond where both N-H groups of one molecule donate to the carbonyl oxygen of a second molecule. This leads to the creation of linear, tape-like, or ribbon-like supramolecular polymers. illinois.edunih.gov The stability of these assemblies is a result of the cooperative nature of these multiple hydrogen bonds.

In this compound, the terminal hydroxyl group provides an additional site for hydrogen bonding, acting as both a donor (O-H) and an acceptor (the oxygen lone pairs). This allows the primary hydrogen-bonded urea tapes to be cross-linked into more complex two-dimensional sheets or three-dimensional networks. tue.nl This hierarchical assembly, driven by specific and directional hydrogen bonds, is a key principle in supramolecular chemistry and materials science. nih.govnih.gov

Structural Characterization and Conformational Analysis of 2 Hydroxyacetyl Urea

Advanced Spectroscopic Techniques for Elucidating Novel Structural Features

To fully characterize the covalent framework and subtle structural nuances of (2-hydroxyacetyl)urea, a combination of modern spectroscopic methods is indispensable.

Solid-State NMR (ss-NMR): In the solid state, where the molecule adopts a more rigid conformation, ss-NMR provides invaluable information about the crystalline environment. 13C and 15N CP-MAS (Cross-Polarization Magic Angle Spinning) experiments can reveal the presence of different polymorphs or non-equivalent molecules within the crystal's asymmetric unit, as these would give rise to distinct sets of NMR signals. youtube.com The chemical shifts in the solid state can differ from those in solution, providing clues about the effects of intermolecular interactions, such as hydrogen bonding.

High-Resolution Mass Spectrometry (HRMS): HRMS is essential for confirming the elemental composition of this compound with high accuracy. Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled with a high-resolution mass analyzer (e.g., Orbitrap or TOF) would provide a very precise mass measurement of the molecular ion, allowing for the unambiguous determination of its chemical formula. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can further corroborate the proposed structure by showing the loss of specific functional groups.

Hypothetical Spectroscopic Data for this compound:

Technique Nucleus/Mode Expected Chemical Shift/m/z Interpretation
¹H NMR (in DMSO-d₆)-CH₂-~4.0 ppmMethylene protons adjacent to hydroxyl and carbonyl groups.
-OH~5.0 ppm (broad)Hydroxyl proton, position and shape depend on concentration and temperature.
-NH-~7.5 ppm (broad)Amide proton of the urea (B33335) moiety.
-NH₂~6.0 ppm (broad)Terminal amino protons of the urea moiety.
¹³C NMR (in DMSO-d₆)-CH₂-~60 ppmMethylene carbon.
C=O (acetyl)~170 ppmCarbonyl carbon of the acetyl group.
C=O (urea)~160 ppmCarbonyl carbon of the urea group.
HRMS (ESI+)[M+H]⁺119.0455Calculated for C₃H₇N₂O₃⁺, confirming the elemental composition.

X-ray Crystallographic Analysis of this compound and its Co-Crystals/Complexes

Given the presence of multiple hydrogen bond donors and acceptors, this compound is a prime candidate for forming co-crystals with other molecules. researchgate.net Co-crystallization can be a strategy to modify the physicochemical properties of a compound. X-ray analysis of such co-crystals would elucidate the specific hydrogen bonding synthons and other non-covalent interactions that govern their formation.

Typical Crystallographic Data for a Small Organic Molecule:

Parameter Example Value Significance
Crystal SystemMonoclinicDescribes the symmetry of the unit cell.
Space GroupP2₁/cDefines the symmetry elements within the crystal.
a (Å)5.0 - 10.0Unit cell dimension.
b (Å)10.0 - 15.0Unit cell dimension.
c (Å)6.0 - 12.0Unit cell dimension.
β (°)90 - 110Angle of the unit cell for a monoclinic system.
Z4Number of molecules in the unit cell.
R-factor< 0.05A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.

Conformational Preferences and Dynamics of the Flexible Linkers

The molecule of this compound possesses a flexible linker, specifically the N-C-C-O chain, where rotation around the single bonds can lead to various conformations. chemistrysteps.com The study of these conformational preferences is crucial as they can influence both the physical properties and biological activity of the molecule.

The conformational analysis of acyclic molecules often involves assessing the torsional or dihedral angles between different parts of the molecule. utdallas.edu For this compound, the key dihedral angles to consider are around the N-C(O) and C(O)-CH₂ bonds. The rotation around the amide C-N bond is generally restricted due to the partial double bond character. N-acylureas often exhibit a preference for specific conformations that minimize steric hindrance and maximize stabilizing interactions, such as intramolecular hydrogen bonds. nih.gov In the case of this compound, an intramolecular hydrogen bond could potentially form between the hydroxyl group and the urea carbonyl oxygen, which would significantly influence the conformational landscape. Computational modeling, in conjunction with experimental techniques like NOE spectroscopy, can provide detailed insights into the relative energies of different conformers and the barriers to their interconversion. nih.gov

Intermolecular Interactions and Hydrogen Bonding Networks

The hydrogen bonding capabilities of this compound are extensive, with the presence of N-H groups from the urea moiety and a hydroxyl (-OH) group, all of which can act as hydrogen bond donors. The carbonyl oxygens of both the urea and the acetyl group, as well as the hydroxyl oxygen, can serve as hydrogen bond acceptors. mdpi.comchemicalbook.com

In the solid state, these functionalities are expected to lead to a robust and intricate network of intermolecular hydrogen bonds. Drawing an analogy with crystalline urea, which forms a dense network of N-H···O hydrogen bonds, this compound is likely to form similar interactions. aps.orgnokia.com The urea part of the molecule can form strong, self-complementary hydrogen bonding motifs, leading to the formation of dimers or chains. mdpi.com The additional hydroxyacetyl group introduces further possibilities for hydrogen bonding, potentially linking these primary urea-based structures into a more complex three-dimensional architecture. The N-H···O hydrogen bond is a particularly important interaction in the structures of many biologically relevant molecules. aps.orgnokia.com The presence of the hydroxyl group can lead to O-H···O or O-H···N hydrogen bonds, further stabilizing the crystal packing.

Computational and Quantum Chemical Investigations of 2 Hydroxyacetyl Urea Molecular Behavior

Density Functional Theory (DFT) and Ab Initio Calculations

Density Functional Theory (DFT) and ab initio methods are powerful quantum mechanical tools used to investigate the fundamental electronic properties and energetic landscapes of molecules. For (2-hydroxyacetyl)urea, these calculations provide insights into its stability, reactivity, and bonding characteristics.

DFT calculations are instrumental in understanding the electronic structure of urea (B33335) and its derivatives. umt.edu.myresearchgate.net By modeling the this compound molecule, the distribution of electron density and the nature of its chemical bonds can be determined. Natural Bond Orbital (NBO) analysis, a common component of these studies, reveals the charge distribution across the molecule. The oxygen atoms of the carbonyl and hydroxyl groups, along with the nitrogen atoms of the urea group, are expected to exhibit significant negative partial charges, making them centers for electrophilic attack and hydrogen bond acceptance. Conversely, the carbonyl carbons and amide hydrogens will carry positive partial charges.

Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides crucial information about the molecule's reactivity. The energy gap between the HOMO and LUMO is a key indicator of chemical stability. For molecules similar to this compound, the HOMO is typically localized on the nitrogen and oxygen atoms, indicating their role as electron donors. The LUMO is often centered on the carbonyl group's π* anti-bonding orbital, highlighting its susceptibility to nucleophilic attack. nih.gov This electronic configuration governs the molecule's interaction with other chemical species. rsc.org

Table 1: Predicted Electronic Properties of this compound based on DFT Analysis of Analogous Compounds

PropertyPredicted Characteristic for this compound
HOMO Localization Primarily on the lone pairs of nitrogen and oxygen atoms.
LUMO Localization Primarily on the π* anti-bonding orbitals of the two carbonyl groups.
NBO Atomic Charges Negative charges on O and N atoms; Positive charges on C (carbonyl) and H (amide).
HOMO-LUMO Energy Gap Moderate gap, indicating reasonable kinetic stability.

This table presents predicted properties based on computational studies of urea and similar acylurea compounds. Specific values for this compound require dedicated calculations.

This compound can exist in several tautomeric and isomeric forms due to proton transfer and rotation around single bonds. Tautomerism, the interconversion of structural isomers, is a critical aspect of its chemistry. researchgate.netnih.gov Computational studies can map the potential energy surface to identify the most stable forms and the energy barriers separating them. researchgate.net

Two primary tautomeric equilibria are of interest:

Amide-Imidol Tautomerism: A proton can migrate from a nitrogen atom to the adjacent carbonyl oxygen of the urea moiety, converting the amide form into an imidic acid (imidol) form.

Keto-Enol Tautomerism: The acetyl group can undergo tautomerization where a proton moves from the α-carbon to the carbonyl oxygen, forming an enol.

DFT calculations on similar systems, such as hydroxamic acids and other urea derivatives, consistently show that the amide and keto forms are significantly more stable than their corresponding imidol and enol tautomers. nih.govresearchgate.net The energy barriers for these transformations are typically high, suggesting that at room temperature, this compound exists predominantly in its keto-amide form. researchgate.netresearchgate.net Rotational isomers (conformers) arising from rotation around the C-N and C-C single bonds also exist, with their relative stabilities determined by steric hindrance and the potential for intramolecular hydrogen bonding.

Molecular Dynamics (MD) Simulations of this compound in Various Environments

Molecular Dynamics (MD) simulations offer a dynamic picture of how this compound behaves over time, particularly in solution. nih.gov These simulations track the motions of every atom in the system, providing detailed insights into conformational changes, solvent interactions, and aggregation processes. nih.gov

The presence of a solvent, especially water, profoundly influences the conformation and stability of this compound. MD simulations of urea in aqueous solutions have shown that urea can interact favorably with water through hydrogen bonds. nih.govnih.govresearchgate.net The hydroxyl and urea groups of this compound are excellent hydrogen bond donors and acceptors, leading to strong solvation by water molecules.

The functional groups on this compound—specifically the N-H donors and C=O and O-H acceptors—provide a strong basis for intermolecular hydrogen bonding. This capacity for forming multiple hydrogen bonds suggests a high potential for self-assembly. nih.govresearchgate.net MD simulations can be used to explore how individual molecules interact with each other in solution or in the solid state.

These simulations can predict the formation of various hydrogen-bonded motifs, such as dimers, chains, or more complex three-dimensional networks. researchgate.net By analyzing the trajectories of multiple this compound molecules, researchers can observe the spontaneous formation of aggregates and understand the thermodynamic and kinetic factors that drive the self-assembly process. nih.gov Such studies on other urea derivatives have shown that the directionality and strength of urea-urea hydrogen bonds are key to forming stable, ordered supramolecular structures. researchgate.netrsc.org

Prediction of Spectroscopic Signatures and Validation with Experimental Data

Computational chemistry provides a powerful means to predict the spectroscopic signatures of molecules, which can then be used to interpret and validate experimental results. cardiff.ac.uk DFT calculations are widely used to compute vibrational frequencies corresponding to infrared (IR) and Raman spectra. researchgate.netresearchgate.netustc.edu.cn

Table 2: Predicted Dominant Vibrational Frequencies (cm⁻¹) for this compound from DFT Calculations

Vibrational ModeFunctional GroupPredicted Frequency Range (cm⁻¹)
N-H Stretching Amide (Urea)3300 - 3500
O-H Stretching Hydroxyl3200 - 3600 (broad)
C=O Stretching Carbonyl (Acyl)1700 - 1730
C=O Stretching Carbonyl (Urea)1650 - 1690
N-H Bending Amide (Urea)1580 - 1650
C-N Stretching Amide (Urea)1350 - 1450

Note: These are typical frequency ranges derived from DFT calculations on molecules with similar functional groups. researchgate.netresearchgate.net The exact values are sensitive to the molecular environment and conformation.

Nonlinear Optical (NLO) Properties and Theoretical Prediction of Optoelectronic Applications

The investigation into the nonlinear optical (NLO) properties of this compound is rooted in the well-established NLO characteristics of its parent compound, urea. Urea is frequently regarded as a benchmark material in the field of NLO research, primarily due to its non-centrosymmetric crystal packing and its capacity for intramolecular charge transfer. researchgate.net The NLO response of molecular systems is intricately linked to their electronic structure, particularly the arrangement of donor and acceptor groups and the extent of π-conjugation, which facilitates charge transfer.

Theoretical studies, predominantly employing Density Functional Theory (DFT), have been instrumental in elucidating the NLO properties of urea and its derivatives. researchgate.net For instance, calculations for urea in a solution phase, performed at the DFT/B3LYP/6-311G++(d,p) level of theory, have been used to determine key NLO parameters such as the electric dipole moment (μ), polarizability (α₀), and the first static hyperpolarizability (β_tot). researchgate.net These parameters are crucial in predicting the potential of a molecule for applications in optoelectronics.

The presence of a hydroxyl group and an acetyl group in this compound is expected to influence its NLO properties. The hydroxyl group can act as an electron donor, while the carbonyl group within the acetyl and urea moieties acts as an electron acceptor. This donor-acceptor framework is a fundamental prerequisite for significant second-order NLO activity. The resulting intramolecular charge transfer from the donor to the acceptor regions upon interaction with an external electric field is the primary origin of the NLO response.

The first hyperpolarizability (β) is a key tensor quantity that measures the second-order NLO response of a molecule. A higher β value is indicative of a stronger NLO response, making the material a promising candidate for applications such as second-harmonic generation (SHG), where the frequency of incident laser light is doubled. For comparison, the computed β value for urea is often used as a reference point in the search for new, more efficient NLO materials. researchgate.net For example, some urea derivatives have been shown to possess β values that are significantly higher than that of urea itself. researchgate.net

The theoretical prediction of optoelectronic applications for this compound would be based on the computed values of its NLO parameters. A large first hyperpolarizability, coupled with transparency in the visible region of the electromagnetic spectrum, would make it a candidate for frequency conversion applications in laser technology. The molecular structure of this compound, with its potential for strong intermolecular hydrogen bonding, could also lead to the formation of non-centrosymmetric crystal structures, which is a critical requirement for bulk second-order NLO effects.

To provide a quantitative perspective, the following table presents typical NLO parameters calculated for the parent compound, urea, which serve as a baseline for evaluating the potential of its derivatives like this compound.

ParameterSymbolTypical Calculated Value for UreaUnit
Electric Dipole MomentμVaries with conformationDebye
Mean Polarizabilityα₀~3.5 x 10⁻²⁴esu
First Hyperpolarizabilityβ0.1947 x 10⁻³⁰cm⁵ esu⁻¹ researchgate.net

Further computational investigations on this compound would involve optimizing its molecular geometry and then calculating the electric dipole moment, polarizability, and first hyperpolarizability using a suitable level of theory and basis set, such as B3LYP/6-311++G(d,p). The results of these calculations would provide a more definitive assessment of its NLO properties and its potential for use in the development of advanced optoelectronic materials.

Mechanistic Aspects of Biological Interactions of 2 Hydroxyacetyl Urea Non Clinical Focus

Molecular Recognition and Binding Mode Analysis with Protein Targets

(2-Hydroxyacetyl)urea, a derivative of urea (B33335), engages in specific molecular interactions with various protein targets, a process governed by its distinct structural features. The urea moiety itself is a versatile scaffold in medicinal chemistry, capable of acting as both a hydrogen bond donor and acceptor, which facilitates precise, directional interactions with biological targets. mdpi.com This dual capability is fundamental to its molecular recognition.

The binding of urea and its derivatives to proteins is not limited to polar interactions. While hydrogen bonds with both the protein backbone and side chains are frequent, urea molecules can also form van der Waals contacts with nonpolar moieties. mdpi.comnih.gov This promiscuity in interaction types allows urea-based compounds to bind to a wide range of protein surfaces. mdpi.com The aromatic rings often present in more complex urea derivatives further enhance binding by participating in nonbonded π interactions within hydrophobic pockets of target proteins. mdpi.com

An analysis of protein-urea complexes reveals that urea can interact with various amino acid residues, irrespective of their polar or nonpolar character. nih.gov This broad interaction capacity is a key factor in the ability of urea-based compounds to act as protein denaturants and inhibitors. nih.govnih.gov

Elucidation of Enzyme Inhibition Mechanisms (e.g., Urease Inhibition)

This compound and its parent compound, hydroxyurea (B1673989), are recognized as competitive inhibitors of urease, a dinickel-containing metalloenzyme. nih.gov The inhibition of urease is a critical area of study due to the enzyme's role in nitrogen loss from urea-based fertilizers and its involvement in human health issues. nih.govnih.gov

Urease inhibitors are broadly classified into two categories: active-site directed (substrate-like) and mechanism-based. nih.gov Hydroxyurea, a structural analog of urea, falls into the category of active-site directed inhibitors. nih.gov The mechanism of inhibition involves the binding of the inhibitor to the dinickel center in the enzyme's active site. nih.govresearchgate.net

The binding of inhibitors like hydroxyurea is stabilized by several non-covalent interactions, including hydrogen bonds and hydrophobic contacts. nih.gov The functional groups of the inhibitor, particularly those with electronegative atoms like oxygen, nitrogen, and sulfur, often act as bidentate or tridentate ligands, chelating the nickel ions in the active site. nih.gov The presence of bulky groups on the inhibitor molecule can hinder its entry into the substrate-binding pocket and lead to unfavorable steric interactions, thereby reducing its inhibitory activity. nih.gov

Computational Modeling of Active Site Interactions and Ligand-Enzyme Dynamics

Computational modeling techniques, such as quantum mechanics/molecular mechanics (QM/MM) molecular dynamics (MD) simulations and density functional theory (DFT), have been instrumental in elucidating the intricate details of inhibitor binding to urease. nih.govnih.gov These studies help in understanding the pharmacophore requirements of the enzyme and can guide the design of new, more potent inhibitors. nih.gov

Modeling studies have been used to investigate the binding modes of urea and its derivatives, including hydroxyurea, within the urease active site. nih.govnih.gov These models suggest that the initial coordination of urea-like inhibitors most likely occurs through the carbonyl oxygen atom to one of the nickel ions. nih.govresearchgate.net Furthermore, calculations have shown that weak coordination of one of the urea's amine nitrogen atoms to the second nickel atom is also energetically feasible. nih.govresearchgate.net

QM/MM MD simulations have been employed to compare the binding affinities and inhibition mechanisms of different competitive inhibitors, such as acetohydroxamic acid (AHA) and hydroxyurea (HU). nih.gov These simulations can predict the activation and reaction free energies, providing insights into the relative inhibitory activities of different compounds. nih.gov For instance, such studies have helped to understand the structural and thermodynamical properties that contribute to the observed inhibition efficiency. nih.gov

Molecular dynamics simulations also reveal the dynamic nature of the ligand-enzyme interactions. For example, in the case of the urease transporter UrtA, simulations have shown that the protein can alternate between "open" and "closed" states to bind urea. nih.gov This "Venus flytrap" mechanism involves the closing of the protein around the ligand, which is then stabilized by hydrogen bonds with conserved residues. nih.gov

Table 1: Computational Insights into Urease Inhibition
Computational MethodKey Findings for this compound and AnalogsReference
QM/MM MD SimulationsElucidates binding affinities and reaction free energies of competitive inhibitors like hydroxyurea. nih.gov
Density Functional Theory (DFT)Models the initial coordination of urea-like inhibitors to the nickel ions in the urease active site. nih.govresearchgate.net
Molecular DockingPredicts the binding modes of urea derivatives within the enzyme's active site. nih.gov

Interaction with Cellular Pathways and Molecular Signaling (at a mechanistic level, e.g., NF-κB modulation)

The interaction of urea and its derivatives with cellular pathways often involves the modulation of key signaling molecules. One such pathway is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which plays a central role in inflammation. nih.gov

Bacterial lipopolysaccharides (LPS) are known to trigger inflammatory responses by activating the NF-κB pathway. nih.gov This activation can lead to conditions like endometritis. nih.gov Research has explored the potential of various bioactive compounds to modulate the Nrf2/Keap1/NF-κB signaling pathway to alleviate such inflammatory conditions. nih.gov While direct studies on this compound's effect on this specific pathway are not detailed in the provided context, the general principle of targeting this pathway to control inflammation is well-established. nih.gov The ability of urea-containing compounds to interact with proteins suggests a potential for them to influence such signaling cascades, although specific mechanistic details for this compound are not available.

Mechanistic Studies of Antimicrobial Activity at the Molecular Level

Urea derivatives have demonstrated antimicrobial activity against a range of bacterial and fungal strains. nih.govuea.ac.uk The mechanism of action at the molecular level is an area of active investigation.

For some urea-containing hybrid peptides, the antimicrobial activity is attributed to a membrane disruption mechanism. researchgate.net Scanning electron microscopy has revealed that these peptides can cause damage to the bacterial cell membrane, leading to cell death. researchgate.net

In other cases, the antimicrobial effect may be due to the inhibition of essential enzymes in the microbial pathogens. For instance, the activity of some aryl urea derivatives against Klebsiella pneumoniae suggests a potential for these compounds to act as inhibitors of crucial bacterial enzymes. uea.ac.uk

Furthermore, molecular docking studies have been employed to understand the binding interactions between urea derivatives and microbial protein targets. nih.gov These studies can help to identify the specific amino acid residues involved in the binding and can provide insights into the mechanism of action. nih.gov For example, docking studies have shown that certain urea derivatives can bind to the active site of microbial enzymes with a high affinity, suggesting that enzyme inhibition is a plausible mechanism for their antimicrobial activity. nih.gov

Table 2: Investigated Antimicrobial Mechanisms of Urea Derivatives
MechanismDescriptionSupporting EvidenceReference
Membrane DisruptionThe compound directly damages the microbial cell membrane, leading to leakage of cellular contents and cell death.Scanning Electron Microscopy (SEM) images showing morphological changes in bacteria treated with urea-containing peptides. researchgate.net
Enzyme InhibitionThe compound binds to the active site of an essential microbial enzyme, blocking its function and inhibiting microbial growth.Molecular docking studies showing favorable binding interactions with microbial enzymes. Activity against specific bacterial strains like carbapenemase-producing K. pneumoniae. nih.govuea.ac.uk

Role as a Biochemical Probe or Research Tool

Due to its ability to denature proteins and interact with nucleic acids, urea is a widely used biochemical probe to study conformational changes and stability in biological macromolecules. nih.govnih.gov At sub-denaturing concentrations, urea can influence protein-nucleic acid interactions, making it a valuable tool for investigating processes like transcription and DNA replication. nih.gov

Urea's effect on protein stability is attributed to two main factors: a decrease in the hydrophobic effect and direct binding to the amide units of the protein backbone via hydrogen bonds. nih.gov By quantifying the interactions of urea with different functional groups, researchers can use urea as a probe to measure changes in the solvent-accessible surface area during protein and nucleic acid processes. nih.gov

For example, studies have used urea to investigate the unfolding of nucleic acid helices. nih.gov The extent to which urea destabilizes a DNA or RNA structure can provide information about the degree of base stacking in the single-stranded state. nih.gov Similarly, in single-molecule FRET (Förster resonance energy transfer) studies, urea has been used to probe the conformational dynamics of enzymes, revealing how changes in protein conformation are linked to substrate binding and catalytic activity. nih.gov

Applications in Advanced Materials Science and Other Chemical Fields Non Medicinal

Utilization as a Building Block in Polymer Chemistry and Resin Production

(2-hydroxyacetyl)urea serves as a fundamental component in the synthesis of various polymers and resins, contributing to the final properties of these materials.

Urea-formaldehyde (UF) resins are a dominant class of thermosetting polymers, accounting for 80% of amino resins produced globally. wikipedia.org These resins are synthesized from urea (B33335) and formaldehyde (B43269) and are widely used in the production of adhesives, plywood, particleboard, and medium-density fibreboard (MDF). wikipedia.org The synthesis process involves the reaction of urea with formaldehyde to form intermediates like bis(hydroxymethyl)urea. wikipedia.org While the direct use of this compound as a primary precursor is not as common as urea itself, its derivatives and related hydroxyalkyl ureas are explored for modifying and enhancing the properties of these resins. researchgate.net The inclusion of hydroxyl groups can influence the cross-linking density and the hydrophilic nature of the resulting polymer network.

(Hydroxyalkyl)urea compounds, including this compound, are effective cross-linking agents for a variety of polymers. google.com They can be used to cross-link polymers that contain at least two functional groups such as carboxyl, amine, or anhydride. google.com This versatility allows for their application in aqueous solutions, organic solutions, polymer melts, and emulsion polymers. google.com The cross-linking reaction, particularly with carboxylic acid functional polymers, is an esterification process where water is the only byproduct, making it an environmentally favorable reaction. google.com Research has shown that (hydroxyalkyl)urea cross-linkers can be significantly more efficient than other types, such as hydroxyalkylamides (HAA), in creating water-insoluble films, indicating a higher degree of cross-linking. google.com

In some polymerization processes, urea and its derivatives can also play a role in controlling the reaction kinetics. For instance, at elevated temperatures, urea can decompose and alter the pH of the system, which in turn can influence the rate of cross-linking in certain polymer systems like polyacrylamide gels. mdpi.com

Functional Materials Development

The incorporation of this compound and its parent compound, urea, into various materials can impart specific functionalities, leading to the development of advanced materials with tailored properties.

A significant area of research is the development of hydroxyapatite (B223615)/urea hybrid materials, primarily for agricultural applications. rsc.orgresearchgate.netcolab.ws Hydroxyapatite (HAP) is a naturally occurring mineral that is a source of phosphorus, while urea is a common nitrogen fertilizer. rsc.org Conventional urea fertilizers are highly soluble and can lead to nutrient loss through leaching and volatilization. rsc.orgresearchgate.net By incorporating urea into a hydroxyapatite matrix, the release of both nitrogen and phosphorus can be controlled. rsc.orgresearchgate.netcolab.ws The interaction between urea molecules and the hydroxyapatite surface is key to this controlled release mechanism. colab.ws These hybrid materials offer a more nutrient-efficient alternative to conventional fertilizers. rsc.org

Table 1: Comparison of Conventional Fertilizers and Hydroxyapatite/Urea Hybrid Materials

FeatureConventional Urea FertilizerHydroxyapatite/Urea Hybrid Material
Nutrient Release RapidControlled/Slow
Nutrient Loss High (leaching, volatilization)Reduced
Efficiency LowerEnhanced
Composition Nitrogen sourceNitrogen and Phosphorus source

This table provides a simplified comparison based on available research.

Urea is a widely used additive in the textile industry, particularly in dyeing and printing processes with reactive and acid dyes. jacquardproducts.comresearchgate.netlamberti.com It acts as a humectant, attracting moisture from the air and slowing the drying process. jacquardproducts.com This allows more time for the dye to react with the fabric fibers, resulting in deeper and more vibrant colors. jacquardproducts.comdharmatrading.com Urea also helps to increase the solubility of dyes in the printing paste. researchgate.netresearchgate.net While the direct use of this compound as a dye additive is less documented, the fundamental role of the urea functional group in this application is well-established. Efforts are being made in the industry to reduce the amount of urea used due to environmental concerns related to nitrogen content in wastewater, leading to the development of alternative additives. researchgate.netlamberti.com

Applications in Agrochemicals and Fertilizer Technologies

The primary non-medicinal application of urea and its derivatives, including those developed from this compound, is in the agrochemical sector as a source of nitrogen for plant growth.

The development of urea-hydroxyapatite nanohybrids represents a significant advancement in fertilizer technology. researchgate.netasianpubs.org These nanocomposites are designed for the slow and sustained release of nitrogen, which can help to reduce the amount of fertilizer needed and minimize environmental impact. researchgate.netasianpubs.org The high surface area of nanoparticles allows for a large amount of urea to be bound to the hydroxyapatite matrix. researchgate.net Research has demonstrated that these nanofertilizers can enhance plant growth and yield. asianpubs.org The synthesis of these materials is often scalable and aims to be environmentally benign. researchgate.net

Absence of Publicly Available Data on the Non-Medicinal Applications of this compound in Advanced Materials Science, Sustainable Agriculture, and Green Chemistry

Following a comprehensive review of publicly available scientific literature and chemical databases, it has been determined that there is no specific information regarding the non-medicinal applications of the chemical compound this compound in the requested fields of advanced materials science, sustainable agriculture, and green chemistry.

Extensive searches were conducted to identify research on the development of enhanced nutrient release systems, its role as a nitrogen source in sustainable agricultural practices, and its applications in green chemistry and sustainable synthesis. These inquiries, however, did not yield any relevant data, research findings, or discussions pertaining specifically to this compound.

While there is a substantial body of research on urea and its various derivatives in these fields, this information does not extend to the specific compound . The scientific community has explored urea-hydroxyapatite hybrids for controlled nutrient release and has investigated numerous strategies for producing "green urea." However, a direct connection or application of this compound within these or other non-medicinal contexts could not be established from the available resources.

Therefore, this report cannot provide the requested article structured around the applications of this compound due to the absence of foundational research and data in the public domain. The compound is listed by chemical suppliers, indicating its existence, but its specific uses and research into its potential applications in the outlined areas have not been documented in accessible scientific literature.

Emerging Research Directions and Future Challenges for 2 Hydroxyacetyl Urea Studies

Development of More Efficient and Sustainable Synthetic Routes

A primary challenge in the study of (2-hydroxyacetyl)urea is the absence of well-established, high-yield synthetic protocols. Future research must focus on developing efficient and environmentally benign methods for its preparation.

Prospective Synthetic Pathways:

Acylation of Urea (B33335): A direct approach involves the acylation of urea with a glycolic acid derivative. The use of highly reactive precursors like 2-hydroxyacetyl chloride could be effective but raises concerns regarding safety and the generation of corrosive byproducts like HCl. A more sustainable alternative would be to use glycolic acid esters or the acid itself with modern coupling agents that minimize waste.

From α-Hydroxy Isocyanates: A pathway involving the generation of a 2-hydroxyacetyl isocyanate intermediate, followed by reaction with ammonia (B1221849), could be explored. This route, however, requires careful handling of the isocyanate intermediate.

Green Chemistry Approaches: A significant challenge is to develop a synthesis that avoids harsh reagents and solvents. One potential route could be the catalytic reaction of urea with glycolic acid, perhaps using a dehydrating agent or specialized catalyst to drive the reaction forward under mild conditions. researchgate.net The principles of green chemistry, aiming to reduce waste and energy consumption, should guide the development of these new methods. researchgate.net

Future work should prioritize the optimization of reaction conditions, catalyst selection, and purification methods to make this compound readily accessible for further study. A comparative analysis of different synthetic routes is essential for identifying the most economically viable and sustainable option.

Proposed RoutePrecursorsPotential AdvantagesKey Challenges
Direct AcylationUrea, Glycolic Acid/DerivativePotentially straightforward, adaptableHarsh reagents (e.g., acyl chlorides), byproduct management, catalyst development for direct acid use
Isocyanate Pathway2-Hydroxyacetyl derivative, Ammonia sourceMay offer high selectivityHandling of toxic isocyanate intermediates
TransamidationUrea, GlycolamideAvoids highly reactive intermediatesOften requires harsh conditions or specific catalysts

Exploration of Novel Mechanistic Pathways in Catalysis and Reactivity

The bifunctional nature of this compound—possessing both hydrogen-bond donor and acceptor sites, a nucleophilic hydroxyl group, and an electrophilic carbonyl center—suggests a versatile reactivity profile that is currently uncharacterized.

Key Areas for Mechanistic Investigation:

Hydrolytic Stability: The acylurea linkage is known to be susceptible to hydrolysis. A critical area of research is to quantify the stability of this compound across a range of pH conditions. Understanding its decomposition pathway—whether it yields urea and glycolic acid or other products—is fundamental to its potential application.

Catalytic Activity: The urea moiety is a well-established motif in organocatalysis, capable of activating substrates through hydrogen bonding. Future studies should investigate whether this compound can act as a catalyst, for example, in reactions like aldol (B89426) or Michael additions. The presence of the α-hydroxy group could lead to cooperative catalysis, offering unique selectivity.

Coordination Chemistry: The ability of urea derivatives to act as ligands for metal ions is well-documented. nih.gov Research into the coordination chemistry of this compound could reveal novel metal complexes with interesting catalytic or material properties. The chelation potential involving the carbonyl oxygen and the hydroxyl group could lead to stable metallacycles. nih.gov

The challenge lies in systematically mapping the reactivity of its different functional groups and understanding how they influence one another. Such studies will be crucial for predicting its behavior in complex chemical environments and for designing applications that harness its specific reactive properties.

Advanced Characterization of Dynamic Structural Properties

A comprehensive understanding of the three-dimensional structure and dynamic behavior of this compound is a prerequisite for any rational design of materials or reagents. While basic properties can be predicted, detailed experimental characterization is lacking.

Future Characterization Efforts:

Solid-State Structure: X-ray crystallography will be essential to determine its precise bond lengths, bond angles, and, most importantly, its intermolecular hydrogen-bonding network in the solid state. This will reveal how the molecules self-assemble and pack in a crystalline lattice.

Conformational Analysis: In solution, the molecule is expected to be flexible. NMR spectroscopy, particularly 2D techniques like NOESY and ROESY, can provide insights into its preferred conformation and the potential for intramolecular hydrogen bonding between the hydroxyl proton and the urea carbonyl.

Dynamic Properties: The urea group can exhibit restricted rotation and potential tautomerism. nih.gov Advanced techniques like variable-temperature NMR could probe the energy barriers associated with these dynamic processes. Furthermore, methods like hydrogen-deuterium exchange coupled with mass spectrometry could offer a nuanced view of the solvent accessibility and hydrogen-bonding dynamics of the different N-H and O-H protons.

A key challenge will be to correlate its structural features, such as its hydrogen-bonding patterns and conformational preferences, with its macroscopic properties like solubility, melting point, and reactivity.

Deeper Integration of Computational and Experimental Approaches

The study of this compound would benefit immensely from a synergistic approach that combines computational modeling with experimental validation. This integration can accelerate the discovery process and provide deeper mechanistic insights than either method could alone.

Opportunities for Integrated Research:

Predicting Structures and Spectra: Quantum chemical methods, such as Density Functional Theory (DFT), can be used to predict the stable conformers of the molecule, its vibrational frequencies (for comparison with IR and Raman spectra), and its NMR chemical shifts. researchgate.net These predictions can guide the interpretation of complex experimental data.

Modeling Reaction Mechanisms: Computational modeling can elucidate the transition states and energy profiles of potential synthetic routes and decomposition pathways. researchgate.net This would allow for the rational selection of catalysts and reaction conditions, reducing the amount of empirical screening required. For instance, modeling the hydrolysis mechanism could pinpoint the rate-determining step and suggest strategies for stabilization.

Simulating Supramolecular Assembly: Molecular dynamics simulations could be employed to understand how this compound molecules interact with each other and with solvent molecules over time. This would be invaluable for predicting how it might form gels, polymers, or co-crystals.

The primary challenge is ensuring that computational models are accurately calibrated against experimental benchmarks. An iterative cycle of prediction, synthesis, characterization, and model refinement will be the most effective strategy for building a robust understanding of this compound.

Design of New Functional Materials and Advanced Chemical Reagents

The ultimate goal of studying this compound is to leverage its unique chemical properties for the creation of new materials and reagents. Its structure suggests several promising avenues for exploration.

Potential Applications:

Polymer Chemistry: The primary hydroxyl group serves as a handle for polymerization. It could be used as a monomer to create novel polyesters, polyethers, or polyurethanes. The urea moiety pendant to the polymer backbone would impart specific properties, such as enhanced hydrophilicity and the ability to form strong inter-chain hydrogen bonds, potentially leading to materials with high thermal stability or self-healing capabilities.

Supramolecular Materials: The strong hydrogen-bonding capability of the urea group is a key feature in the design of supramolecular polymers and gels. nih.gov It is plausible that this compound could act as a low-molecular-weight gelator, forming fibrous networks in certain solvents through self-assembly.

Medicinal Chemistry and Agrochemicals: The urea functional group is a common scaffold in many pharmaceuticals and herbicides. nih.govwikipedia.org The introduction of a hydroxyacetyl group could be a novel strategy for modifying the solubility, metabolic stability, and target-binding properties of bioactive molecules. It could serve as a hydrophilic building block or a fragment for drug discovery campaigns.

Slow-Release Formulations: Similar to how isobutylidenediurea (B1196803) is used as a slow-release fertilizer, the hydrolytic susceptibility of this compound could be tuned for the controlled release of glycolic acid or other active ingredients in agricultural or cosmetic applications. wikipedia.org

The design of these applications represents a significant but exciting challenge. It will require a foundational understanding built upon the research directions outlined in the preceding sections, transforming this compound from a chemical curiosity into a valuable tool for chemists and material scientists.

Q & A

Q. What are the established synthetic pathways for (2-hydroxyacetyl)urea, and how do reaction conditions influence yield and purity?

  • Methodological Answer: this compound is typically synthesized via condensation reactions between urea and glycolic acid derivatives. Key variables include pH (optimal range: 6.5–7.5), temperature (60–80°C), and solvent selection (aqueous or polar aprotic solvents). Characterization via 1^1H NMR (peaks at δ 4.2–4.5 ppm for hydroxyacetyl protons) and HPLC (retention time: 8–10 min under reverse-phase conditions) ensures purity. Contaminants like unreacted urea or glycolic acid byproducts must be quantified using ion-exchange chromatography .

Q. How does pH affect the stability of this compound in aqueous solutions?

  • Methodological Answer: Stability studies involve incubating the compound in buffered solutions (pH 3–10) at 25°C/37°C. Degradation is monitored via UV-Vis spectroscopy (λ = 210–220 nm) and LC-MS. At pH > 8, hydrolysis of the hydroxyacetyl group occurs, yielding glycolic acid and urea derivatives. Kinetic modeling (first-order decay) quantifies half-life, with t1/2t_{1/2} decreasing exponentially above pH 7.5 .

Q. What spectroscopic techniques are most reliable for distinguishing this compound from structurally similar hydroxyethylurea derivatives?

  • Methodological Answer: FT-IR (C=O stretch at 1680–1700 cm1^{-1} for urea vs. 1720 cm1^{-1} for acetyl groups) and 13^{13}C NMR (carbonyl carbons at 160–165 ppm) provide structural differentiation. High-resolution mass spectrometry (HRMS) with <2 ppm mass accuracy confirms molecular formula (C3_3H6_6N2_2O3_3) .

Advanced Research Questions

Q. What mechanistic insights explain the pH-dependent cleavage of this compound’s amide bonds observed in alkaline conditions?

  • Methodological Answer: Alkaline hydrolysis proceeds via nucleophilic attack by OH^- on the carbonyl carbon, forming a tetrahedral intermediate. Isotopic labeling (18^{18}O-water) and kinetic isotope effects (KIE) confirm this pathway. Computational studies (DFT at B3LYP/6-31G* level) model transition states, revealing higher activation energy for endocyclic vs. exocyclic amide cleavage. Experimental validation uses stopped-flow spectrophotometry to measure rate constants .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across in vitro studies?

  • Methodological Answer: Discrepancies often arise from assay variability (e.g., cell line specificity, incubation time). A systematic review should: (i) Standardize data extraction using PRISMA guidelines; (ii) Reanalyze raw datasets for dose-response consistency (IC50_{50} values); (iii) Apply meta-regression to identify confounding variables (e.g., serum concentration in cell media). Cross-validation with orthogonal assays (e.g., SPR binding vs. enzymatic inhibition) reduces false positives .

Q. What computational strategies predict the solvation dynamics and hydrogen-bonding networks of this compound in biological matrices?

  • Methodological Answer: Molecular dynamics (MD) simulations (AMBER or GROMACS) with explicit solvent models (TIP3P water) map solvation shells. Radial distribution functions (RDFs) identify preferential interactions between the hydroxyacetyl group and water molecules. Quantum mechanics/molecular mechanics (QM/MM) hybrid methods model proton-transfer pathways in enzyme-binding pockets. Validation requires synchrotron XRD of co-crystallized complexes .

Data Analysis and Experimental Design

Q. How should researchers design kinetic studies to differentiate between parallel degradation pathways of this compound?

  • Methodological Answer: Use a fractional factorial design varying pH (5–9), temperature (25–50°C), and ionic strength (0–0.5 M). Monitor degradation products via LC-MS/MS and fit data to competing first-order or autocatalytic models (AIC/BIC criteria). Isotope tracer experiments (15^{15}N-urea) quantify pathway contribution .

Q. What statistical methods are appropriate for analyzing dose-dependent cytotoxicity data with high inter-replicate variability?

  • Methodological Answer: Apply mixed-effects models to account for batch-to-batch variability. Non-linear regression (e.g., four-parameter logistic curve) estimates EC50_{50} with 95% confidence intervals. Outlier detection (Grubbs’ test) and bootstrap resampling improve robustness. Open-source tools like R/Bioconductor or Python/scikit-learn automate analysis .

Ethical and Reproducibility Considerations

Q. How can researchers ensure ethical reporting of negative or inconclusive results in this compound studies?

  • Methodological Answer: Adhere to FAIR data principles: publish raw spectra, chromatograms, and simulation trajectories in repositories like Zenodo or Figshare. Use the ARRIVE 2.0 checklist for preclinical studies. Transparently document assay failure modes (e.g., compound precipitation in PBS) to aid reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.